molecular formula C21H18N4O4S B13368334 3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368334
M. Wt: 422.5 g/mol
InChI Key: QBBDSTGHNZYHOQ-UHFFFAOYSA-N
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Description

3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran moiety and a trimethoxyphenyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Introduction of the Triazolothiadiazole Core: This step involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents to form the triazolothiadiazole ring.

    Attachment of the Trimethoxyphenyl Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and trimethoxyphenyl rings, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a benzofuran ring and a trimethoxyphenyl group. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

3-(3-methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H18N4O4S/c1-11-13-7-5-6-8-14(13)29-17(11)19-22-23-21-25(19)24-20(30-21)12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,1-4H3

InChI Key

QBBDSTGHNZYHOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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